molecular formula C18H14O4 B2429998 Dimethyl fluoren-9-ylidene malonate CAS No. 119292-75-0

Dimethyl fluoren-9-ylidene malonate

Cat. No. B2429998
CAS RN: 119292-75-0
M. Wt: 294.306
InChI Key: UFHINYVCUGACPJ-UHFFFAOYSA-N
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Description

Dimethyl fluoren-9-ylidene malonate is a chemical compound with the molecular formula C18H14O4 . It has a molecular weight of 294.3 .


Synthesis Analysis

A series of new C2-symmetric fluoren-9-ylidene malonate-derived bis(oxazoline) ligands were synthesized from fluoren-9-ylidene malonate and enantiomerically pure amino alcohols via a convenient route . The three-component reaction of dimethyl malonate with α,β-acetylenic aldehydes and cyclic secondary amines (pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions afforded dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates in 50–91% yields .


Molecular Structure Analysis

The molecular structure of this compound is based on the fluorene skeleton, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings .


Chemical Reactions Analysis

The asymmetric catalytic properties of fluoren-9-ylidene malonate in the Friedel-Crafts reactions of indoles with arylidene malonates were evaluated . The Cu (OTf) 2 complex of a fluoren-9-ylidene malonate-derived bis (oxazoline) bearing a phenyl group showed moderate to good enantioselectivity (up to 88% ee) .

Scientific Research Applications

Catalytic Properties in Chemical Reactions

Dimethyl fluoren-9-ylidene malonate has been studied for its role in asymmetric catalysis. One notable application is in Friedel-Crafts reactions. A study demonstrated the synthesis of C2-symmetric fluoren-9-ylidene malonate-derived bis(oxazoline) ligands, which, when used in Friedel-Crafts reactions involving indoles and arylidene malonates, showed moderate to good enantioselectivity. This indicates the potential of this compound derivatives in asymmetric catalysis, particularly in reactions requiring high enantioselectivity (Li et al., 2010).

Kinetic Studies in Organic Chemistry

This compound has also been a subject of kinetic studies. For instance, research into the thermokinetic parameters of various organic dihydrogen donors, including this compound, provided insights into their H-donating abilities. This research is crucial for understanding and predicting the rates of hydrogen atom transfer (HAT) reactions in organic chemistry (Fu et al., 2022).

Photomechanical and Photochemical Applications

The photomechanical and photochemical properties of this compound derivatives have been explored in various studies. For example, dimethyl-2(3-anthracen-9-yl)allylidene)malonate, a derivative, exhibited rapid coiling motion when exposed to visible light. Understanding these properties can lead to the development of advanced materials with specific photo-responsive characteristics, which can have applications in areas like smart materials and nanotechnology (Tong et al., 2018).

Synthesis of Novel Compounds

This compound is also important in the synthesis of novel compounds. Research has shown its use in creating new substances with potential biological activities. For instance, derivatives synthesized from it were tested for antinociceptive and antimicrobial activities, highlighting its significance in the field of medicinal chemistry and drug discovery (Siutkina et al., 2019).

Optoelectronic Materials

In the field of optoelectronics, derivatives of this compound have been synthesized for selective sensing applications, such as in detecting picric acid, Fe3+, and L-arginine. This research is vital for developing new materials with specific sensing abilities, useful in environmental monitoring, biomedical applications, and material science (Han et al., 2020).

Electronic and Molecular Behavior Studies

Studies on the electronic and molecular behavior of compounds containing this compound have contributed significantly to the understanding of molecular dynamics and electronic properties. For instance, research into the electrochemical behavior of copolymers of fluoren-9-one and fluoren-9-ylidene malononitrile with thiophene provided insights into the mechanisms of electron transport and redox behavior in these materials, which are essential for the development of advanced electronic devices (Loganathan & Pickup, 2007).

Safety and Hazards

While specific safety and hazard information for Dimethyl fluoren-9-ylidene malonate is not available, it is generally recommended to handle all chemical substances with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The synthesis and application of fluoren-9-ylidene malonate derived bis (oxazoline) ligands in asymmetric catalysis, such as Friedel-Crafts reactions, have been documented . These compounds show promise in the field of organic synthesis and may have potential applications in the development of new materials and chemical processes .

Biochemical Analysis

Cellular Effects

Dimethyl fluoren-9-ylidene malonate may have potential cellular effects. For instance, malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration

Molecular Mechanism

The molecular mechanism of this compound is not well established. This inhibition can lead to a metabolic shift from oxidative phosphorylation to glucose metabolism in the adult heart .

Temporal Effects in Laboratory Settings

Related compounds such as malonate have been shown to have temporal effects, such as promoting cardiomyocyte proliferation and heart regeneration over time .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well documented. Related compounds such as malonate have been studied in animal models. For instance, malonate was shown to promote adult cardiomyocyte proliferation and heart regeneration in a rat model during advancing type 2 diabetes .

Metabolic Pathways

The metabolic pathways involving this compound are not well established. Malonate, a related compound, is known to be involved in the Krebs cycle, where it can inhibit succinate dehydrogenase (SDH), leading to a metabolic shift .

Transport and Distribution

Malonate, a related compound, is known to be transported by the anion-exchange band 3 protein in human red blood cells .

Subcellular Localization

The subcellular localization of this compound is not well established. Related compounds such as malonate are known to be involved in mitochondrial processes, suggesting potential mitochondrial localization .

properties

IUPAC Name

5,5-dimethylspiro[1,3-dioxane-2,9'-fluorene]-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-17(2)15(19)21-18(22-16(17)20)13-9-5-3-7-11(13)12-8-4-6-10-14(12)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHINYVCUGACPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC2(C3=CC=CC=C3C4=CC=CC=C42)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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